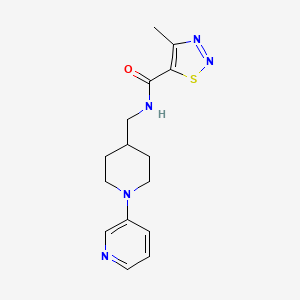

4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring One common approach is the cyclization of thiosemicarbazides with chloroacetyl chloride under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents and solvents is also carefully considered to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in various assays, showing potential as a therapeutic agent.

Medicine: Preliminary studies suggest it may have antiviral, anti-inflammatory, and anticancer properties.

Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to fully elucidate its mechanism.

Comparison with Similar Compounds

Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

Piperidine derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological properties.

Pyridine derivatives: These compounds are characterized by the presence of the pyridine ring and are often used in medicinal chemistry.

Uniqueness: 4-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties.

Biological Activity

4-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole core, which is known for its diverse biological activities. The specific structural components include:

- Thiadiazole ring : Contributes to the compound's bioactivity.

- Pyridinyl and piperidinyl moieties : These groups are often associated with various pharmacological effects, including antitumor and antimicrobial activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, a study on similar compounds reported minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against various bacterial strains, including Staphylococcus aureus and Micrococcus luteus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Thiadiazole Derivative 15 | 1.95 - 15.62 | S. aureus ATCC 25923 |

| Thiadiazole Derivative 15 | 3.91 - 62.5 | M. luteus ATCC 10240 |

These findings suggest that the compound may have a strong potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole moiety has been documented extensively. A review highlighted that derivatives of thiadiazoles can inhibit critical enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase .

In vitro studies showed that certain thiadiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell cycle progression

- Induction of oxidative stress

A specific study demonstrated that a closely related compound exhibited IC50 values in the low micromolar range against several cancer cell lines .

Study 1: Antimicrobial Efficacy

In a recent study examining the antimicrobial activity of thiadiazole derivatives, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had enhanced activity compared to standard antibiotics like nitrofurantoin .

Study 2: Anticancer Mechanisms

Another investigation focused on the mechanism of action of thiadiazole derivatives in cancer treatment. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer pathways. Results showed promising binding affinities with HDACs and topoisomerases, suggesting potential for further development as anticancer agents .

Properties

IUPAC Name |

4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-9-12-4-7-20(8-5-12)13-3-2-6-16-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLLNEYVZRFGEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.